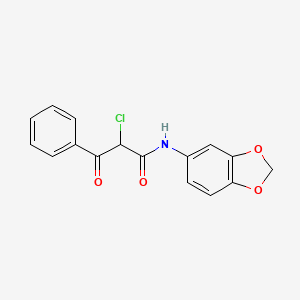

N-(2H-1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide

説明

N-(2H-1,3-Benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2-chloro-3-oxo-3-phenyl group and a 1,3-benzodioxol-5-yl (piperonyl) moiety. The benzodioxol ring contributes to metabolic stability, while the chloro and oxo groups influence electronic and steric properties.

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c17-14(15(19)10-4-2-1-3-5-10)16(20)18-11-6-7-12-13(8-11)22-9-21-12/h1-8,14H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXFDLBGIKMQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(C(=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide typically involves multiple steps, starting with the formation of the benzodioxole ring. One common approach is the reaction of 2H-1,3-benzodioxol-5-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the intermediate chloroamide, which is then further reacted with phenylmagnesium bromide to introduce the phenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

化学反応の分析

Types of Reactions: N-(2H-1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, esters

Reduction: Amines

Substitution: Amides, esters

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and organic materials.

Biology: In biological research, N-(2H-1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide has been studied for its potential biological activity. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of certain diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

作用機序

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Propanamide Derivatives with Aromatic Substitutions

The compound shares structural homology with several propanamide derivatives reported in the literature. Key comparisons include:

(a) N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (Compound 5, )

- Structural Differences : The benzhydryl group replaces the benzodioxol moiety, and a hydroxyureido substituent is present.

(b) N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, )

- Structural Differences : A cyclohexane-carboxamide replaces the propanamide backbone, and the 4-chlorophenyl group lacks the benzodioxol system.

- Functional Implications : The cyclohexane ring increases lipophilicity, which may affect membrane permeability but reduce metabolic stability compared to the benzodioxol group .

(c) N-Cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide ()

- Structural Differences : A cyclopentyl group and 4-methoxyphenyl substituent replace the benzodioxol and chloro-oxo-phenyl groups.

Benzodioxol-Containing Analogs

Compounds with the 1,3-benzodioxol moiety, such as (±)-N-ethyl-α-methyl-3,4-(methylenedioxy)phenethylamine (), highlight the role of this group in enhancing metabolic resistance due to its ability to hinder oxidative degradation . However, the target compound’s propanamide linkage distinguishes it from phenethylamine derivatives, which are more commonly associated with neurotransmitter activity.

Antioxidant Activity

Compounds in were evaluated using DPPH and β-carotene assays, standard methods for assessing radical scavenging and lipid peroxidation inhibition. While specific data for the target compound are unavailable, structural analogs with electron-withdrawing groups (e.g., chloro) often exhibit moderate antioxidant activity due to stabilization of radical intermediates .

Physicochemical Properties

A hypothetical comparison of key properties is summarized below:

| Compound | Molecular Weight | LogP (Predicted) | Key Substituents |

|---|---|---|---|

| Target Compound | 357.78 | 2.8 | Benzodioxol, Chloro, Oxo |

| N-Benzhydryl-3-phenylpropanamide (Cpd5) | 413.47 | 4.1 | Benzhydryl, Hydroxyureido |

| N-(4-Chlorophenyl)-cyclohexanecarboxamide | 267.74 | 3.5 | Chlorophenyl, Cyclohexane |

LogP values estimated using fragment-based methods.

The target compound’s lower LogP compared to benzhydryl analogs suggests improved aqueous solubility, a critical factor in drug development.

生物活性

N-(2H-1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following formula:

- Molecular Formula : C16H12ClNO4

- Molecular Weight : 317.72 g/mol

- CAS Number : 848316-27-8

The compound features a benzodioxole moiety, which is known for its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives of benzodioxole have shown strong bactericidal activity against Staphylococcus species and other pathogens .

- Cytotoxicity : The cytotoxic effects of this compound on various cell lines have been evaluated. In vitro studies are essential for understanding its potential as an anticancer agent. Compounds structurally related to this compound have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanism of Action : The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of key enzymes or interference with cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of a series of benzodioxole derivatives, including this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The most potent derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Case Study 2: Cytotoxicity Evaluation

In a cytotoxicity assay using L929 fibroblast cells, derivatives similar to this compound were tested at varying concentrations (12 µM to 200 µM). The results indicated that while some derivatives increased cell viability at lower concentrations, others led to significant cytotoxic effects at higher doses. For instance, one derivative exhibited over 80% cell death at 200 µM after 48 hours .

Table 1: Antimicrobial Activity of Benzodioxole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(2H-1,3-benzodioxol-5-yl)-2-chloro... | 32 | Staphylococcus aureus |

| Benzodioxole derivative A | 64 | Escherichia coli |

| Benzodioxole derivative B | 16 | Pseudomonas aeruginosa |

Table 2: Cytotoxicity Results on L929 Cells

| Compound Name | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| N-(2H-1,3-benzodioxol-5-y... | 12 | 110 |

| N-(2H-1,3-benzodioxol... | 100 | 50 |

| Benzodioxole derivative C | 200 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。